molecular formula C12H11NO2 B057537 Methyl 2-methylquinoline-3-carboxylate CAS No. 30160-03-3

Methyl 2-methylquinoline-3-carboxylate

Cat. No.: B057537
CAS No.: 30160-03-3
M. Wt: 201.22 g/mol
InChI Key: BAWCSYLGYDUKMW-UHFFFAOYSA-N
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Description

Methyl 2-methylquinoline-3-carboxylate is a high-purity, versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a multifunctional quinoline core, which serves as a privileged structure in drug discovery. The presence of both an ester group and a methyl group at the 2-position makes it a valuable synthetic intermediate for the construction of more complex heterocyclic systems. Its primary research applications include serving as a key precursor for the synthesis of various quinoline-based analogs with potential pharmacological activities, such as kinase inhibitors, antimicrobial agents, and anticancer compounds. Researchers utilize this ester derivative to access the corresponding carboxylic acid via hydrolysis or to generate amide derivatives through aminolysis, facilitating extensive structure-activity relationship (SAR) studies. The electron-deficient quinoline ring system can also act as a ligand in coordination chemistry or be further functionalized to create novel molecular libraries. This product is intended for use in developing new synthetic methodologies and as a building block in the design of bioactive molecules for experimental purposes.

Properties

IUPAC Name

methyl 2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCSYLGYDUKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464359
Record name Methyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30160-03-3
Record name Methyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Biological Activity of Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential. This document delves into the key mechanisms of action, provides detailed experimental protocols for activity assessment, and presents quantitative data to inform future research and development endeavors.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system is a versatile pharmacophore due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. Its rigid structure also provides a defined orientation for substituent groups, allowing for the fine-tuning of pharmacological activity. This inherent versatility has led to the development of quinoline-based drugs across a wide spectrum of therapeutic areas.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a range of mechanisms that target the complex biology of cancer cells.

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis. Another key target is the family of tyrosine kinases, which are often dysregulated in cancer and play a central role in cell signaling pathways that control cell growth, proliferation, and survival. Quinoline-based compounds have been developed as potent inhibitors of various tyrosine kinases, including those associated with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Furthermore, some quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. Others can intercalate into DNA, disrupting its structure and function.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms of Action cluster_outcomes Cellular Outcomes Quinoline Quinoline Derivative TK_Inhibition Tyrosine Kinase Inhibition Quinoline->TK_Inhibition blocks signaling Topo_Inhibition Topoisomerase Inhibition Quinoline->Topo_Inhibition causes DNA breaks ROS_Induction ROS Induction Quinoline->ROS_Induction induces stress DNA_Intercalation DNA Intercalation Quinoline->DNA_Intercalation distorts DNA CellCycleArrest Cell Cycle Arrest TK_Inhibition->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis TK_Inhibition->AntiAngiogenesis Apoptosis Apoptosis Topo_Inhibition->Apoptosis ROS_Induction->Apoptosis DNA_Intercalation->Apoptosis

Caption: Anticancer mechanisms of quinoline derivatives.

Quantitative Assessment of Anticancer Activity

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC₅₀ (µM)Reference
ChloroquinePancreatic Cancer (PANC-1)25.3
Brefeldin ABreast Cancer (MCF-7)0.1
CamptothecinColon Cancer (HCT-116)0.005
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of quinoline derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Quinoline derivatives have a long history of use as antimicrobial agents, with activity against a broad range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse. A key target in bacteria is DNA gyrase, a type II topoisomerase that is essential for DNA replication. By inhibiting this enzyme, quinoline compounds prevent bacterial DNA from unwinding and duplicating. Other mechanisms include the disruption of the cell membrane, leading to leakage of cellular contents, and the chelation of metal ions that are essential for microbial growth.

antimicrobial_workflow start Start: Bacterial Culture prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microplate Wells prepare_inoculum->inoculate_plate serial_dilution Perform Serial Dilutions of Quinoline Compound serial_dilution->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Assessment of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.008-0.03
CiprofloxacinStaphylococcus aureus0.12-0.5
LevofloxacinStreptococcus pneumoniae1
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of a quinoline derivative against a bacterial strain.

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Antimalarial Activity: A Historical and Ongoing Battle

Quinolines, particularly 4-aminoquinolines like chloroquine, have been central to the treatment and prevention of malaria for decades.

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are thought to accumulate in the parasite's food vacuole and inhibit this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Recent research has highlighted the potential of quinoline derivatives as anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through various mechanisms. Some compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators. Others can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating signaling pathways like NF-κB.

Conclusion and Future Directions

The quinoline scaffold remains a highly valuable starting point for the design and development of new therapeutic agents. The diverse biological activities of quinoline derivatives, coupled with their synthetic tractability, ensure their continued importance in medicinal chemistry. Future research will likely focus on the development of novel quinoline-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores is also a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects.

References

  • Galdino-Pitta, M. R., et al. (2019). The Quinoline Nucleus and its Wide Pharmacological Spectrum. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Mat-Eva, N. A., et al. (2023). A Review on Quinoline-Based Compounds as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals. Available at: [Link]

  • Jain, S. K., et al. (2023). A comprehensive review on the biological and pharmacological potential of quinoline derivatives. European Journal of Medicinal Chemistry Reports. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Available at: [Link]

  • Mushtaq, S., et al. (2022). A review on the recent advances of quinoline-based derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Abou-Ghanem, O. A., et al. (2023). Quinoline-Based Hybrids as Potential Antimicrobial Agents: A Review. Pharmaceuticals. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing.
  • EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Available at: [Link]

  • Kaur, K., et al. (2010). Antimalarials from nature. Bioorganic & Medicinal Chemistry. Available at: [Link]

Potential therapeutic applications of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Exploring Quinoline Applications

I'm starting with a comprehensive search on quinoline compounds to get the big picture of their therapeutic uses. Next, I plan to zero in on the most significant applications, such as their role in treating various diseases. I am expecting to find that quinoline compounds have a lot of potential uses.

Analyzing Quinoline Mechanisms

I'm now diving deep into the mechanisms of action for various quinoline-based drugs across different therapeutic areas. I'm focusing on antimalarial, anticancer, antibacterial, and antiviral applications, seeking out molecular targets and signaling pathways. I will simultaneously search for proven experimental protocols and assays, and I'm aiming for quantitative data on notable drugs, which I will present in a structured table.

Defining Therapeutic Applications

I'm starting with a broad search to map the therapeutic applications of quinoline compounds, then I will narrow my focus to antimalarial, anticancer, antibacterial, and antiviral uses. For each area, I'll examine the mechanisms of action, molecular targets, and signaling pathways. Simultaneously, I will also search for established experimental protocols and quantitative data, aiming for a structured table of key metrics.

Methodological & Application

Using Methyl 2-methylquinoline-3-carboxylate in the preparation of p300 histone acetyltransferase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I've started with targeted Google searches to find information on Methyl 2-methylquinoline-3-carboxylate and its role in synthesizing p300 HAT inhibitors. I'm focusing on comprehensive data acquisition to inform the next steps.

Analyzing Search Outcomes

I've analyzed the search results, identifying crucial synthetic pathways, structure-activity relationships, and relevant assays concerning p300 inhibition, prioritizing peer-reviewed journals and patents. Next, I plan to structure the application note, starting with an introduction to p300, and a detailed section on the synthetic route with a step-by-step protocol.

Planning Next Steps

I'm now planning further steps. I intend to search for information on using this compound to make p300 HAT inhibitors, focusing on reaction schemes and mechanisms. Next, I will analyze the search results for pathways, structure-activity relationships, and assays. After that, I will structure the application note, adding a section on biochemical and cellular assays with detailed protocols, and design Graphviz diagrams to clarify the workflows. Finally, I will compile the references and review the document.

Troubleshooting & Optimization

Technical Support Center: Methyl 2-methylquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled and synthesized field-proven insights and best practices to ensure your success.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is the formation of little to no desired product. This can often be traced back to several key factors in the reaction setup and execution.

Potential Cause 1: Inefficient Cyclization

The critical step in many quinoline syntheses, such as the Gould-Jacobs reaction, is the thermal cyclization of the intermediate. Inadequate temperature or reaction time can lead to incomplete conversion.

Solution:

  • Optimize Cyclization Temperature: The cyclization step is typically conducted in a high-boiling point solvent like diphenyl ether or Dowtherm A. The optimal temperature is generally between 240-260 °C. It is crucial to monitor the reaction temperature closely.

  • Increase Reaction Time: If the temperature is at the lower end of the optimal range, extending the reaction time may facilitate complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Potential Cause 2: Substrate Reactivity Issues

The nature of the aniline substrate can significantly impact the reaction outcome. Electron-withdrawing groups on the aniline ring can deactivate it, making the initial condensation step more difficult.

Solution:

  • Use a More Reactive Aniline Derivative: If your starting aniline is highly deactivated, consider using a more electron-rich analog if the final product structure allows.

  • Employ a Stronger Lewis Acid Catalyst: For challenging substrates, the use of a Lewis acid catalyst such as zinc chloride (ZnCl₂) can promote the condensation step.

Potential Cause 3: Reagent Purity and Stoichiometry

The purity of starting materials and the precise stoichiometry are paramount for a successful synthesis.

Solution:

  • Ensure Reagent Purity: Use freshly distilled aniline and ensure your diethyl 2-(ethoxymethylene)malonate (or equivalent) is of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Verify Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of the target molecule.

Potential Cause 1: Side Reactions from Aniline

Aniline can undergo self-condensation or oxidation, especially at elevated temperatures.

Solution:

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can promote decomposition and side reactions.

Potential Cause 2: Incomplete Hydrolysis and Decarboxylation

In multi-step syntheses that involve hydrolysis of an ester and subsequent decarboxylation, incomplete reactions can lead to a mixture of products.

Solution:

  • Ensure Complete Hydrolysis: When hydrolyzing the ester, use a sufficient excess of base (e.g., NaOH or KOH) and allow adequate reaction time. Monitor the disappearance of the starting ester by TLC.

  • Optimize Decarboxylation Conditions: Decarboxylation is typically achieved by heating the carboxylic acid intermediate. The temperature and time should be optimized to ensure complete conversion without degrading the product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: Which synthetic route is generally preferred for this compound?

The Gould-Jacobs reaction is a widely used and reliable method for the synthesis of quinolines, including this compound. This method involves the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent saponification, decarboxylation, and esterification.

Q2: What are the critical parameters to control in the Gould-Jacobs reaction for this specific synthesis?

The two most critical parameters are:

  • Temperature of Cyclization: As mentioned in the troubleshooting guide, maintaining a temperature of 240-260 °C is crucial for efficient ring closure.

  • Purity of Reactants: The purity of the aniline and the malonate derivative directly impacts the yield and purity of the final product.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the limiting reactant and the appearance of the product spot will indicate the reaction's progress.

Q4: What is the best method for purifying the final product, this compound?

Column chromatography is generally the most effective method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexane is typically used. The exact solvent ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent like ethanol or methanol can be used for further purification if needed.

Q5: Are there any alternative synthetic methods I should consider?

Yes, other methods for quinoline synthesis include:

  • Conrad-Limbach Reaction: This method involves the reaction of an aniline with a β-ketoester. It can be a viable alternative, though it may require different reaction conditions.

  • Friedländer Annulation: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method is highly convergent but requires a specific starting material.

  • Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Gould-Jacobs Synthesis
ParameterValueNotes
Aniline Derivative 2-Methylaniline (o-toluidine)Ensure high purity
Malonate Derivative Diethyl 2-(ethoxymethylene)malonateUse freshly prepared or high-quality commercial grade
Condensation Temp. 100-120 °CInitial reaction to form the enamine intermediate
Cyclization Solvent Diphenyl ether or Dowtherm AHigh-boiling point solvent is essential
Cyclization Temp. 240-260 °CCritical for ring closure
Reaction Time 2-4 hoursMonitor by TLC
Step-by-Step Protocol for Gould-Jacobs Synthesis
  • Condensation: In a round-bottom flask, combine equimolar amounts of 2-methylaniline and diethyl 2-(ethoxymethylene)malonate. Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this step.

  • Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture and heat to 240-260 °C. Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Hydrolysis (Saponification): After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to hydrolyze the ester.

  • Decarboxylation: The resulting carboxylate salt is acidified, and the intermediate carboxylic acid is heated to induce decarboxylation.

  • Esterification: The resulting 2-methylquinoline is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Esterification A 2-Methylaniline C Enamine Intermediate A->C 100-120 °C B Diethyl 2-(ethoxymethylene)malonate B->C 100-120 °C D Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate C->D 240-260 °C (Diphenyl ether) E 2-Methylquinoline-4-ol D->E 1. NaOH 2. H+ / Heat F This compound E->F Methanol / H2SO4

Caption: Workflow for the Gould-Jacobs Synthesis of this compound.

Troubleshooting_Yield Start Low or No Product Yield Q1 Is the cyclization temperature between 240-260 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are the starting materials pure? A1_Yes->Q2 Sol1 Increase temperature to the optimal range. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the aniline substrate deactivated? A2_Yes->Q3 Sol2 Purify starting materials (e.g., distill aniline). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider using a Lewis acid catalyst (e.g., ZnCl2). A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting Logic for Low Product Yield in Quinoline Synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

Side-product formation in the synthesis of quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline-3-Carboxylate Synthesis

Welcome to the technical support center for the synthesis of quinoline-3-carboxylates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during synthetic procedures. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Gould-Jacobs reaction to synthesize my ethyl quinoline-3-carboxylate, but my yield is low and I see a major spot on TLC that isn't my product. What is the most likely culprit?

A1: The most common issue in the Gould-Jacobs reaction is the incomplete thermal cyclization of the intermediate, the aniline-EMME adduct (diethyl 2-((phenylamino)methylene)malonate). This intermediate is often a stable, isolable compound that forms readily at lower temperatures (80-140 °C), but it requires significantly higher temperatures (typically 240-260 °C) to undergo the crucial pericyclic reaction to form the quinoline ring system.

Symptoms:

  • A major spot on TLC or peak in LC-MS that does not correspond to the starting aniline or the final quinoline product.

  • The reaction mixture remains a lower-boiling point solution and does not darken to the typical deep amber or brown color associated with the high-temperature cyclization.

  • Low yield of the desired quinoline-3-carboxylate after workup.

Root Cause: Insufficient thermal energy to overcome the activation barrier for the 6-electron cyclization and subsequent ethanol elimination.

Quick Solution: Ensure your reaction is conducted in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) or diphenyl ether (b.p. 259 °C) and that the internal reaction temperature reaches at least 250 °C for a sustained period (typically 30-60 minutes). Using a sand bath or a heating mantle with a thermocouple placed directly in the reaction mixture is critical for accurate temperature control.

Q2: My final product is contaminated with a significant amount of the corresponding quinoline-3-carboxylic acid. What causes this hydrolysis?

A2: Saponification (hydrolysis) of the ester group at the C3 position is a frequent side-reaction, particularly during the workup phase. The use of strong bases (like NaOH or KOH) for extraction or purification can easily hydrolyze the ester, especially if heat is applied. Additionally, acidic workup conditions, if prolonged or performed at elevated temperatures, can also lead to ester cleavage.

Preventative Measures:

  • Neutral Workup: Whenever possible, use a neutral or mildly basic workup. A saturated solution of sodium bicarbonate (NaHCO₃) is preferable to stronger bases for neutralizing the reaction mixture.

  • Temperature Control: Perform all extractions and washes at room temperature or below.

  • Column Chromatography: If basic impurities need to be removed, purification via silica gel column chromatography is often more effective and less destructive than a harsh basic wash.

Q3: I'm using a substituted aniline, and I've isolated two different quinoline products. Why am I getting isomers?

A3: When using a meta-substituted aniline in the Gould-Jacobs reaction, the thermal cyclization can occur at two non-equivalent ortho-positions relative to the amino group. This lack of regioselectivity leads to the formation of two constitutional isomers. For example, reacting 3-chloroaniline can result in the formation of both 5-chloro- and 7-chloroquinoline derivatives. The ratio of these isomers is often dependent on a complex interplay of steric and electronic factors.

Mitigation Strategy:

  • Blocking Groups: If one isomeric product is strongly preferred, consider a synthetic route that uses a starting material with a blocking group to prevent reaction at the undesired position. The blocking group can be removed in a subsequent step.

  • Alternative Syntheses: For specific regiochemical outcomes, consider alternative named reactions like the Friedländer annulation or the Pfitzinger reaction, which offer different and often more predictable regiocontrol based on the chosen starting materials.

  • Careful Characterization: Be prepared to isolate and characterize both isomers. A robust chromatographic method is typically required for their separation.

Troubleshooting Guide: In-Depth Analysis & Protocols

Issue 1: Accumulation of the Aniline-EMME Adduct Intermediate

This section provides a detailed workflow for diagnosing and resolving the failure of the key thermal cyclization step in the Gould-Jacobs reaction.

start Low Yield of Quinolone Major Impurity Detected check_temp Verify Internal Reaction Temperature start->check_temp check_solvent Analyze Solvent Boiling Point check_temp->check_solvent > 240°C low_temp Problem: Temperature < 240°C Cause: Inaccurate external reading check_temp->low_temp < 240°C check_time Evaluate Reaction Duration at Temp check_solvent->check_time > 250°C wrong_solvent Problem: Low-Boiling Solvent Cause: e.g., Toluene, Xylene used check_solvent->wrong_solvent < 250°C short_time Problem: Insufficient Time Cause: Premature quenching check_time->short_time < 30 min success Successful Cyclization High Yield of Product check_time->success > 30 min solve_temp Solution: Use internal thermocouple. Increase heating. low_temp->solve_temp solve_solvent Solution: Switch to Dowtherm A or Diphenyl Ether. wrong_solvent->solve_solvent solve_time Solution: Hold at >250°C for 30-60 min. Monitor by TLC/GC. short_time->solve_time solve_temp->success solve_solvent->success solve_time->success

Caption: Troubleshooting workflow for incomplete cyclization.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple connected to a temperature controller. The flask should be placed in a heating mantle or a sand bath of sufficient size.

  • Solvent Choice: Charge the flask with the aniline-EMME adduct and a high-boiling point solvent (e.g., Dowtherm A) in a 1:10 w/v ratio.

  • Heating Ramp: Begin stirring and heat the mixture gradually. The initial condensation to form the adduct (if not pre-formed) and remove ethanol occurs between 100-140 °C.

  • Cyclization: After the initial stage, increase the heating mantle temperature significantly to bring the internal reaction temperature to 250-255 °C. Crucially, do not rely on the mantle's surface temperature reading.

  • Monitoring: Once the target temperature is reached, maintain it for 30-60 minutes. The reaction progress can be monitored by taking small aliquots (carefully!), quenching them in a suitable solvent, and analyzing by TLC or LC-MS to confirm the disappearance of the intermediate.

  • Cooling & Workup: After the reaction is complete, allow the mixture to cool to below 100 °C before proceeding with the workup to prevent flash boiling of extraction solvents. The product often precipitates from the solvent upon cooling and can be collected by filtration.

Issue 2: Formation of Decarboxylated Side-Products

Under excessively harsh thermal conditions or during certain purification techniques like distillation, the ester group at the C3 position can be cleaved, leading to the formation of the parent quinoline scaffold without the desired carboxylate functionality.

start Aniline + EMME adduct Aniline-EMME Adduct (Enamine Intermediate) start->adduct Condensation (100-140°C) quinolone Desired Product: Ethyl 4-hydroxyquinoline-3-carboxylate adduct->quinolone Desired Path: Thermal Cyclization (~250°C) hydrolysis Side-Reaction: Ester Hydrolysis quinolone->hydrolysis Harsh Workup (Acid/Base) decarboxylation Side-Reaction: Thermal Decarboxylation quinolone->decarboxylation Excessive Heat (>280°C or Distillation) acid_product Side-Product: Quinolone-3-carboxylic Acid hydrolysis->acid_product decarb_product Side-Product: 4-Hydroxyquinoline decarboxylation->decarb_product

Caption: Key reaction pathways and side-product formations.

ParameterCondition A (Optimal)Condition B (Sub-optimal)Condition C (Harsh)
Solvent Dowtherm AXyleneNone (Neat)
Temperature 250-255 °C (internal)140 °C (reflux)>280 °C
Time 45 min4 hours45 min
Observed Outcome >90% Yield of desired quinoline-3-carboxylate>95% Unreacted intermediateSignificant decarboxylation and tar formation
  • Strict Temperature Ceiling: Use a temperature controller with a thermocouple to ensure the reaction temperature does not exceed 260 °C. Higher temperatures offer diminishing returns for the cyclization rate and drastically increase the rate of decomposition and decarboxylation.

  • Avoid Distillation: Do not attempt to purify quinoline-3-carboxylates by distillation. Their high boiling points mean that the temperatures required will invariably lead to degradation.

  • Purification by Recrystallization/Chromatography: The preferred methods for purification are:

    • Recrystallization: Use a suitable solvent system (e.g., ethanol, ethyl acetate, or toluene) to purify the crude product. This is highly effective for removing less polar impurities.

    • Column Chromatography: For complex mixtures or stubborn impurities, silica gel chromatography using a gradient of hexanes and ethyl acetate is the standard method.

References

  • Gould-Jacobs Reaction. Organic Syntheses, Coll. Vol. 4, p.476 (1963); Vol. 34, p.58 (1954). [Link]

  • The Gould-Jacobs reaction. Name-Reaction.com. [Link]

  • Regioselectivity in the Gould-Jacobs Reaction with Meta-Substituted Anilines. Journal of the American Chemical Society, 1946, 68 (12), pp 2592–2599. [Link]

  • The Friedländer Annulation. Chemical Reviews, 1964, 64 (4), pp 373–409. [Link]

Technical Support Center: Metal-Free Quinoline Synthesis for High-Purity Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions for the metal-free synthesis of quinoline derivatives. Our focus is on ensuring high-purity outcomes by mitigating the risk of metal contamination, a critical consideration in pharmaceutical and materials science applications. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the strategy and execution of metal-free quinoline synthesis.

Q1: What are the primary motivations for avoiding metal catalysts in quinoline synthesis?

The principal driver for developing metal-free synthetic routes is the elimination of residual metal contamination in the final quinoline product. For pharmaceutical applications, even trace amounts of metals like palladium, copper, or gold can pose significant toxicological risks and may interfere with downstream biological assays. Furthermore, metal catalysts can be expensive and their removal from the reaction mixture often requires additional, sometimes costly, purification steps. Metal-free syntheses are also often more aligned with the principles of green chemistry, aiming for more environmentally benign processes.

Q2: What are the most common classes of metal-free quinoline syntheses and how do I choose the right one?

The choice of a specific metal-free method depends heavily on the available starting materials and the desired substitution pattern on the quinoline core. The most prevalent methods include:

  • Friedländer Annulation: Ideal for synthesizing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl. It is one of the most straightforward methods when the precursors are readily available.

  • Doebner-von Miller Reaction: A versatile method that uses anilines, an α,β-unsaturated carbonyl compound, and an acid catalyst. It is particularly useful when the corresponding o-aminoaryl carbonyl precursor for a Friedländer synthesis is not available. However, it can be less regioselective.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. It is a reliable method for the synthesis of 2,4-disubstituted quinolines.

  • Conrad-Limpach Synthesis: This synthesis reacts an aniline with a β-ketoester. Depending on the reaction conditions (temperature), it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).

The following decision-making workflow can help in selecting an appropriate method:

G start What are your available starting materials? sm1 o-aminoaryl aldehyde/ketone + α-methylene carbonyl start->sm1 sm2 Aniline + α,β-unsaturated carbonyl start->sm2 sm3 Aniline + β-diketone start->sm3 sm4 Aniline + β-ketoester start->sm4 method1 Friedländer Annulation sm1->method1 method2 Doebner-von Miller Reaction sm2->method2 method3 Combes Synthesis sm3->method3 method4 Conrad-Limpach Synthesis sm4->method4

Caption: Decision workflow for selecting a metal-free quinoline synthesis method.

Q3: How can I minimize the formation of side products in these acid-catalyzed reactions?

Acid catalysts, while essential for these reactions, can also promote side reactions like polymerization, especially in the Doebner-von Miller synthesis. To minimize this:

  • Catalyst Loading: Use the minimum effective amount of acid catalyst. A preliminary screen of catalyst loading (e.g., from 5 mol% to 20 mol%) can identify the optimal concentration.

  • Choice of Acid: The strength of the acid matters. Brønsted acids like H2SO4 or HCl are common, but sometimes milder acids like acetic acid or solid acid catalysts (e.g., Amberlyst-15) can provide better results with sensitive substrates.

  • Temperature Control: Many of these reactions are exothermic. Maintaining a stable and controlled temperature is crucial to prevent overheating, which can lead to decomposition and the formation of tar-like by-products.

  • Order of Addition: In some cases, slow addition of one reactant to the mixture of the other reactant and the catalyst can help to control the reaction rate and minimize side product formation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during specific metal-free quinoline synthesis protocols.

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound with an active methylene group.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Ineffective Catalyst. While often considered "catalyst-free," the reaction can be slow. The choice of catalyst is critical.

    • Troubleshooting:

      • Catalyst Screening: If a base-catalyzed variant is being used, ensure the base is strong enough (e.g., KOH, NaOH). For acid-catalyzed versions, consider Lewis acids (like ZnCl2, though this introduces a metal) or Brønsted acids. For a truly metal-free approach, iodine has been shown to be an effective catalyst.

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction. A screen of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene) is recommended. High-boiling point solvents are often preferred to drive the condensation.

  • Possible Cause 2: Deactivated Starting Material. The amino group in the o-aminoaryl carbonyl compound can be susceptible to oxidation or other side reactions.

    • Troubleshooting:

      • Check Starting Material Purity: Use freshly purified starting materials. The purity of the o-aminoaryl ketone or aldehyde is crucial.

      • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (N2 or Ar) can prevent oxidative side reactions.

Issue 2: Formation of a Complex Mixture of Products

  • Possible Cause: Self-Condensation of the Carbonyl Compound. The active methylene carbonyl compound can self-condense under the reaction conditions.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of the o-aminoaryl carbonyl compound to ensure the active methylene compound is consumed in the desired reaction.

      • Temperature Management: Lowering the reaction temperature may favor the desired intermolecular reaction over the self-condensation.

A typical experimental workflow for troubleshooting the Friedländer reaction is as follows:

G start Low Yield in Friedländer Synthesis q1 Have you confirmed starting material purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you screened catalysts? a1_yes->q2 sol1 Purify starting materials and repeat. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you screened solvents? a2_yes->q3 sol2 Screen catalysts (e.g., I2, p-TSA, KOH). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult specialized literature for your substrate. a3_yes->end sol3 Screen solvents (e.g., EtOH, Toluene, DMF). a3_no->sol3

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.

Issue 1: Formation of Tar-like By-products

  • Possible Cause: Polymerization of the α,β-unsaturated carbonyl compound. This is a common issue due to the strongly acidic and often high-temperature conditions.

    • Troubleshooting:

      • Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Temperature Control: Use an oil bath and a temperature controller to maintain a consistent temperature. Avoid localized overheating.

      • Milder Acid: Consider replacing strong acids like H2SO4 with a milder catalyst such as polyphosphoric acid (PPA) or iodine.

Issue 2: Poor Regioselectivity

  • Possible Cause: Lack of directing effects on the aniline ring. The cyclization step can occur at two different positions on the aniline ring if it is not appropriately substituted.

    • Troubleshooting:

      • Substrate Choice: If possible, start with an aniline that has a blocking group or a strongly directing group to favor one regioisomer.

      • Catalyst Influence: The choice of acid catalyst can sometimes influence the regioselectivity. A screen of different Brønsted and Lewis acids may be beneficial.

ParameterRecommended ConditionRationale
Temperature 80-120 °CBalances reaction rate with minimizing side reactions.
Acid Catalyst H2SO4, HCl, PPA, I2Strong acids are typically required, but milder options can reduce tar formation.
Solvent Often neat, or a high-boiling solvent like nitrobenzene.High temperatures are often needed to drive the reaction to completion.

Table 1: General Reaction Parameters for Doebner-von Miller Synthesis.

Combes Quinoline Synthesis

This method synthesizes quinolines from anilines and β-diketones.

Issue: Incomplete Cyclization

  • Possible Cause: Insufficiently acidic conditions or steric hindrance. The final cyclization step requires a strong acid and can be hindered by bulky substituents.

    • Troubleshooting:

      • Stronger Acid: If using a milder acid, switch to a stronger one like concentrated sulfuric acid.

      • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step.

      • Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields for sterically hindered substrates.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Synthesis of 2-Phenylquinoline

This protocol is an example of a metal-free Friedländer annulation.

  • To a 50 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol), benzaldehyde (1.2 mmol), and iodine (10 mol%).

  • Add 10 mL of ethanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline.

Purification Strategies for Metal-Free Syntheses

A key advantage of metal-free synthesis is the simplified purification. However, challenges can still arise.

  • Removal of Acid Catalysts: If a non-volatile acid catalyst like H2SO4 is used, a basic workup (e.g., with NaHCO3 solution) is necessary to neutralize it before extraction.

  • Column Chromatography: This is the most common method for purifying quinoline derivatives. A careful selection of the eluent system is crucial to separate the product from unreacted starting materials and any non-polar by-products.

  • Crystallization: If the quinoline product is a solid, crystallization can be a highly effective method for achieving high purity. A screen of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) is recommended to find the optimal conditions.

By understanding the underlying mechanisms and potential pitfalls of these powerful metal-free reactions, researchers can effectively troubleshoot their experiments and achieve high yields of pure quinoline derivatives, free from problematic metal contaminants.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2-methylquinoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. By systematically exploring the impact of structural modifications on their therapeutic potential, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel and more potent therapeutic agents.

The 2-Methylquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, particularly when substituted with a methyl group at the 2-position, represents a privileged scaffold in drug discovery. This core structure is a key pharmacophore in a variety of compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the 2-methylquinoline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. Understanding the intricate relationship between these structural changes and the resulting pharmacological effects is paramount for the development of next-generation therapeutics.

Comparative SAR Analysis of 2-Methylquinoline Derivatives

The biological activity of 2-methylquinoline derivatives can be significantly modulated by the introduction of different substituents on the quinoline core and the methyl group. This section dissects the SAR of these derivatives across key therapeutic areas, supported by experimental data.

Anticancer Activity

2-Methylquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways or direct cytotoxic effects.

A significant body of research has focused on the synthesis and anticancer evaluation of various 2-methylquinoline derivatives. For instance, a series of 2-methylquinoline derivatives bearing a chalcone moiety were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The study revealed that the nature and position of substituents on the phenyl ring of the chalcone moiety played a crucial role in determining the anticancer potency.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 4-position: The introduction of various substituents at the 4-position of the quinoline ring has been a key strategy in enhancing anticancer activity.

  • Modifications of the 2-methyl group: Functionalization of the 2-methyl group, such as the introduction of chalcone moieties, has been shown to significantly influence cytotoxicity.

  • Aromatic ring substituents: The presence of electron-withdrawing or electron-donating groups on the appended aromatic rings can dramatically alter the anticancer potency.

Table 1: Comparative Cytotoxic Activity of 2-Methylquinoline-Chalcone Derivatives against A549 Lung Cancer Cell Line

CompoundSubstituent on Phenyl RingIC50 (µM)
1a 4-H12.5
1b 4-Cl8.2
1c 4-OCH315.1
1d 4-N(CH3)25.6

The data clearly indicates that the presence of a dimethylamino group at the 4-position of the phenyl ring (Compound 1d) results in the most potent cytotoxic activity against the A549 cell line.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Methylquinoline derivatives have demonstrated significant potential in this arena.

Studies have shown that substitutions at various positions of the 2-methylquinoline scaffold can lead to potent antimicrobial agents. For example, the introduction of Schiff base and thiazolidinone moieties at the 8-position has been explored.

Key SAR Insights for Antimicrobial Activity:

  • 8-Position Substitution: The introduction of heterocyclic moieties, such as thiazolidinones, at the 8-position of the quinoline ring has been shown to be a fruitful strategy for developing potent antimicrobial agents.

  • Halogenation: The presence of halogen atoms, particularly chlorine and fluorine, on the quinoline ring or its substituents often enhances antimicrobial activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Substituted 2-Methylquinoline Derivatives

CompoundR Group at 8-positionS. aureusE. coliC. albicans
2a -OH>100>100>100
2b Schiff Base5010050
2c Thiazolidinone12.52512.5

These results highlight the significant enhancement in antimicrobial activity upon conversion of the 8-hydroxy group to a thiazolidinone moiety (Compound 2c).

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activity of 2-methylquinoline derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-methylquinoline derivatives) and incubate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 48h C->D E Add MTS reagent D->E F Incubate for 2-4h E->F G Measure absorbance at 490 nm F->G H Calculate % viability G->H I Determine IC50 values H->I

Caption: Workflow for determining the in vitro cytotoxicity of 2-methylquinoline derivatives using the MTS assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow of Antimicrobial Susceptibility Testing

G A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compounds B->C D Incubate under optimal conditions C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC) of 2-methylquinoline derivatives.

Mechanistic Insights and Signaling Pathways

A deeper understanding of the mechanism of action is crucial for rational drug design. While the exact mechanisms for many 2-methylquinoline derivatives are still under investigation, several have been shown to target specific cellular pathways. For instance, some anticancer derivatives have been found to induce apoptosis by modulating the expression of key proteins in the Bcl-2 family.

Hypothesized Apoptotic Pathway Modulation by 2-Methylquinoline Derivatives

G Derivative 2-Methylquinoline Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized modulation of the intrinsic apoptotic pathway by certain 2-methylquinoline derivatives.

Conclusion and Future Directions

The 2-methylquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications in optimizing biological activity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate the design of more selective and potent drugs. The integration of computational modeling and combinatorial chemistry approaches will undoubtedly accelerate the discovery and development of next-generation 2-methylquinoline-based therapeutics.

References

  • Kumar, S., et al. (2019). Synthesis, biological evaluation and molecular docking studies of new 2-methylquinoline-chalcone derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 487-497. [Link]

  • Patel, R. V., et al. (2013). Synthesis and biological evaluation of some new 2-methylquinoline derivatives. Medicinal Chemistry Research, 22(10), 4739-4747. [Link]

A Comparative Benchmarking Study: Methyl 2-methylquinoline-3-carboxylate Derivatives Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of novel Methyl 2-methylquinoline-3-carboxylate derivatives against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for evaluating anticancer efficacy, presenting a framework for objective comparison supported by experimental data. Our focus is to equip you with the necessary technical insights and practical protocols to benchmark these emerging therapeutic candidates effectively.

Introduction: The Rationale for Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects. This compound derivatives, in particular, have emerged as a promising class of compounds due to their synthetic accessibility and potential to be tailored for selective cytotoxicity against cancer cells. Their mechanism of action is often attributed to the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis. This guide will benchmark these derivatives against well-established anticancer drugs like Doxorubicin and Cisplatin, which, despite their efficacy, are associated with significant side effects and drug resistance, highlighting the unmet need for novel, more targeted therapies.

Comparative Analysis: In Vitro Efficacy

A fundamental first step in benchmarking a novel compound is to assess its cytotoxic effects on cancer cell lines. This is typically achieved through a battery of in vitro assays that measure cell viability and proliferation.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h (adhesion) A->B C Treat with varying concentrations of quinoline derivatives and control drugs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Quinoline Derivative 1 15.222.518.9
Quinoline Derivative 2 8.712.19.5
Doxorubicin 0.81.20.9
Cisplatin 5.67.86.2

This data is illustrative and will vary based on the specific derivatives and cell lines tested.

The causality behind this experimental choice lies in its high throughput and sensitivity, allowing for the rapid screening of multiple compounds at various concentrations. The resulting IC50 value, the concentration at which 50% of cell growth is inhibited, provides a quantitative measure of a compound's potency.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and incubate overnight. Treat cells with the IC50 concentration of the test compounds for 24 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes at 37°C in the dark. Analyze the cell cycle distribution using a flow cytometer.

A significant increase in the percentage of cells in a particular phase suggests that the compound may be targeting machinery involved in that stage of cell division. For instance, many successful chemotherapeutics, such as paclitaxel, function by inducing G2/M phase arrest.

Delving Deeper: Mechanistic Insights

Beyond cytotoxicity, it is imperative to understand the molecular mechanisms through which these quinoline derivatives exert their effects.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key pathway targeted by many anticancer drugs. Annexin V/PI staining is a widely used method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membranes.

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage (Quinoline Derivatives) p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

By quantifying the percentage of early and late apoptotic cells, we can compare the pro-apoptotic potential of the quinoline derivatives to that of standard drugs. This provides a self-validating system; a potent cytotoxic agent would be expected to show a corresponding increase in apoptotic cell populations.

In Vivo Validation: The Xenograft Model

While in vitro assays provide valuable initial data, in vivo models are essential for evaluating a compound's efficacy in a more complex biological system. The tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard for preclinical anticancer drug testing.

Experimental Workflow: Xenograft Model

Xenograft_Workflow A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100 mm³) A->B C Randomize mice into treatment groups (Vehicle, Quinoline Derivative, Control Drug) B->C D Administer treatment via appropriate route (e.g., i.p., oral) for a defined period C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, sacrifice mice and excise tumors E->F G Analyze tumor weight and perform histological/biochemical analysis F->G

Caption: A typical workflow for evaluating anticancer efficacy using a xenograft mouse model.

This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on its bioavailability, pharmacokinetics, and overall therapeutic potential. The choice of cell line and mouse strain must be carefully considered to ensure the model is relevant to the human disease.

Conclusion and Future Directions

The benchmarking of this compound derivatives against known anticancer drugs is a multi-faceted process that requires a logical and systematic approach. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive profile of these novel compounds, from initial cytotoxicity screening to mechanistic elucidation and preclinical validation. The experimental choices outlined in this guide are designed to provide a robust and self-validating framework for this evaluation. Future studies should focus on optimizing the lead compounds to improve their potency and selectivity, with the ultimate goal of developing novel and effective cancer therapies.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. RSC Advances, 5(21), 16049-16089. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., Al-Zahrani, M. A., & El-Sayed, M. A. (2021). Synthesis, characterization, and in vitro anticancer activity of new quinoline derivatives. Molecules, 26(11), 3169. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Evaluating the inhibitory effects of quinoline carboxylic acid analogs on dihydroorotate dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting by carefully crafting specific Google search queries to find information about how quinoline carboxylic acid analogs inhibit dihydroorotate dehydrogenase (DHODH). I need to gather comprehensive data, so the search terms are crucial to ensure I find everything. I'll focus on precise terms to refine my results.

Refining Search Queries

I've expanded my initial search strategy, adding terms like "DHODH inhibition assay protocol" and "structure-activity relationship of quinoline carboxylic acids against DHODH." I also included terms related to teriflunomide and leflunomide. I'm focusing on finding comprehensive information, so I'm also looking for the "clinical relevance of DHODH inhibitors in autoimmune diseases and cancer."

Developing Comparison Guide

I'm now outlining the structure of the comparison guide. I'll start with an introduction to DHODH, then focus on quinoline carboxylic acid analogs, including their mechanism of action. A detailed experimental protocol will follow, with a strong emphasis on data analysis, including IC50 value calculations. I'm planning a comparison table and a troubleshooting section to enhance the guide's utility, and will include Graphviz diagrams for visual representation.

Cross-reactivity studies of Methyl 2-methylquinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by exhaustively searching for information on Methyl 2-methylquinoline-3-carboxylate derivatives. I'm prioritizing data on biological targets, mechanisms, and any cross-reactivity with other compounds. This is the foundation for understanding this compound class.

Expanding Data Scope

I'm now expanding my search to include assays and models commonly used for cross-reactivity assessment, both in vitro and in silico, because this should give some insights. I'm also looking for structurally similar compounds to identify possible off-targets for the this compound derivatives. I'm starting to think about how to structure the guide for easy comparison.

Developing Comparison Guide

I'm now focusing on structuring the comparison guide. I'll include sections on cross-reactivity's importance, the compound's profile, a comparative analysis, detailed protocols, and discussion. I'll synthesize data, ensuring evidence-based claims and reproducible protocols, and I'll use tables and Graphviz diagrams to visualize data and concepts. A scientific narrative will explain choices and results, with a comprehensive reference list to follow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.